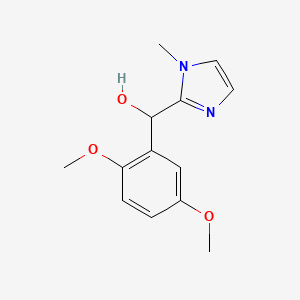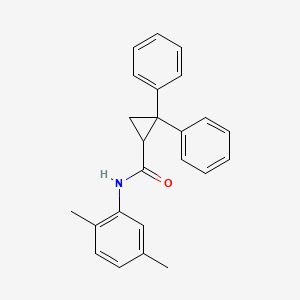
(2,5-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol, also known as DOI, is a psychoactive compound that belongs to the family of phenethylamines. It is a potent agonist of the serotonin receptor 5-HT2A, which is responsible for the psychedelic effects of the compound. DOI has been studied extensively for its potential therapeutic applications, particularly in the treatment of mental health disorders.
作用機序
(2,5-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol acts as a potent agonist of the serotonin receptor 5-HT2A, which is responsible for the psychedelic effects of the compound. It also has affinity for other serotonin receptors, including 5-HT2B and 5-HT2C. This compound's effects on these receptors result in altered perception, mood, and cognition.
Biochemical and Physiological Effects:
This compound's effects on the serotonin receptors result in altered levels of neurotransmitters such as serotonin and dopamine. This can lead to changes in mood, perception, and cognition. This compound has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation and nausea.
実験室実験の利点と制限
(2,5-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol's potent effects on the serotonin receptors make it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. However, its potent psychedelic effects also make it difficult to study in human subjects, and caution must be taken when using this compound in animal models.
将来の方向性
There are several potential future directions for research on (2,5-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol. One area of interest is its potential therapeutic applications in the treatment of mental health disorders. Further research is needed to determine the safety and efficacy of this compound in human subjects. Another area of interest is the role of this compound in cognitive function, including memory and learning. Finally, research is needed to better understand the mechanisms of action of this compound and its effects on the serotonin receptors.
合成法
(2,5-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol can be synthesized through various methods, including the reaction of 2,5-dimethoxybenzaldehyde and 1-methyl-1H-imidazole-2-carbaldehyde in the presence of a reducing agent. Another method involves the reaction of 2,5-dimethoxyphenylacetonitrile and 1-methyl-1H-imidazole-2-carbaldehyde in the presence of a reducing agent. Both methods result in the formation of this compound as a white crystalline powder.
科学的研究の応用
(2,5-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol has been the subject of numerous scientific studies, particularly in the field of neuroscience. It has been shown to have potential therapeutic applications in the treatment of mental health disorders such as depression, anxiety, and post-traumatic stress disorder. This compound has also been studied for its effects on cognitive function, including memory and learning.
特性
IUPAC Name |
(2,5-dimethoxyphenyl)-(1-methylimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-15-7-6-14-13(15)12(16)10-8-9(17-2)4-5-11(10)18-3/h4-8,12,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIXMOFVMAZNEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=C(C=CC(=C2)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-butoxyphenyl)-8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carbothioamide](/img/structure/B5136034.png)
![ethyl 2-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5136042.png)

![6-(4-chlorophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5136067.png)
![2,2,2-trichloro-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5136079.png)
![1-({4'-[(4-chlorophenyl)sulfonyl]-4-biphenylyl}sulfonyl)azepane](/img/structure/B5136085.png)

![N-[2-(tert-butylthio)ethyl]-3-(phenylthio)propanamide](/img/structure/B5136096.png)
![3-bromo-N-(2,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5136098.png)
![3-(4-bromophenyl)-7-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5136101.png)
![4-{[(1-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-naphthyl)oxy]methyl}benzoic acid](/img/structure/B5136112.png)
![1-{2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5136120.png)
![4-[4-(4-methoxyphenyl)-1-piperazinyl]-4-oxobutanoic acid](/img/structure/B5136125.png)
![N-[4-(4-pyridinylmethyl)phenyl]-2-biphenylcarboxamide](/img/structure/B5136143.png)
